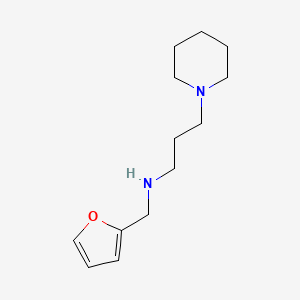
n-(Furan-2-ylmethyl)-3-(piperidin-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(Furan-2-ylmethyl)-3-(piperidin-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C13H22N2O and its molecular weight is 222.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(Furan-2-ylmethyl)-3-(piperidin-1-yl)propan-1-amine (CAS Number: 1038255-80-9) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H22N2O |
| Molecular Weight | 222.32 g/mol |
| Boiling Point | Not specified |
| Density | Not specified |
| Flash Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. A study published in Neuropharmacology demonstrated that administration of related piperidine derivatives resulted in significant reductions in depressive behaviors, likely due to their serotonergic activity .
Neuroprotective Properties
Another area of interest is the neuroprotective potential of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis. This effect is hypothesized to be mediated by the activation of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in neuronal survival and growth .
Study 1: Antidepressant Activity
A recent study assessed the antidepressant effects of this compound in a rodent model of depression. The results indicated that the compound significantly reduced immobility time in the forced swim test, suggesting an increase in locomotor activity and potential antidepressant effects .
Study 2: Neuroprotection Against Oxidative Stress
In another investigation, researchers evaluated the neuroprotective effects of the compound against oxidative stress in cultured neurons. The findings showed that treatment with this compound led to a marked decrease in cell death compared to untreated controls, highlighting its potential as a neuroprotective agent .
Properties
Molecular Formula |
C13H22N2O |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-piperidin-1-ylpropan-1-amine |
InChI |
InChI=1S/C13H22N2O/c1-2-8-15(9-3-1)10-5-7-14-12-13-6-4-11-16-13/h4,6,11,14H,1-3,5,7-10,12H2 |
InChI Key |
KHZUXLWLVRLXSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCNCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















